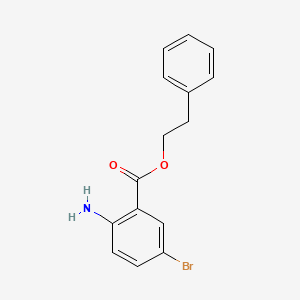

Phenethyl 2-amino-5-bromobenzoate

Description

Phenethyl 2-amino-5-bromobenzoate is an aromatic ester derivative of 2-amino-5-bromobenzoic acid, where the carboxylic acid group is esterified with phenethyl alcohol (C6H5CH2CH2OH). Its molecular formula is inferred as C15H14BrNO2, with a calculated molecular weight of approximately 340.1 g/mol. While direct studies on this compound are absent in the provided evidence, its structural analogs (e.g., ethyl and methyl esters of 2-amino-5-bromobenzoic acid) are well-documented .

Properties

CAS No. |

1131587-62-6 |

|---|---|

Molecular Formula |

C15H14BrNO2 |

Molecular Weight |

320.18 g/mol |

IUPAC Name |

2-phenylethyl 2-amino-5-bromobenzoate |

InChI |

InChI=1S/C15H14BrNO2/c16-12-6-7-14(17)13(10-12)15(18)19-9-8-11-4-2-1-3-5-11/h1-7,10H,8-9,17H2 |

InChI Key |

JKBKYJKZULIJMP-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CCOC(=O)C2=C(C=CC(=C2)Br)N |

Canonical SMILES |

C1=CC=C(C=C1)CCOC(=O)C2=C(C=CC(=C2)Br)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Differences

The table below compares Phenethyl 2-amino-5-bromobenzoate with key analogs in terms of substituents, ester groups, and molecular properties:

*Calculated based on structural analogs.

Key Observations:

- Ester Group Impact : The phenethyl group confers higher lipophilicity compared to ethyl or methyl esters, which may enhance membrane permeability in biological systems .

- Bromine position: In Ethyl 2-amino-3-bromo-5-methylbenzoate, bromine at position 3 (vs. 5) introduces steric hindrance and electronic effects that could modulate reactivity .

Q & A

Q. What synthetic strategies are recommended for optimizing the yield of Phenethyl 2-amino-5-bromobenzoate?

Synthesis of this compound typically involves esterification and halogenation steps. Key considerations include:

- Protection of the amino group : Use acetyl or tert-butoxycarbonyl (Boc) groups to prevent side reactions during bromination .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency in nucleophilic substitution steps .

- Catalytic systems : Pd-based catalysts improve regioselectivity in bromination, as seen in analogous methyl-substituted benzoates .

- Purification : Column chromatography with silica gel and ethyl acetate/hexane mixtures resolves ester derivatives effectively .

Q. How can structural characterization of this compound be performed to confirm purity and regiochemistry?

- NMR spectroscopy : -NMR distinguishes aromatic protons (e.g., singlet for para-bromo substituents at δ 7.2–7.5 ppm) and phenethyl ester protons (δ 4.3–4.5 ppm). -NMR confirms carbonyl (C=O) at ~168 ppm .

- Mass spectrometry : High-resolution ESI-MS detects molecular ion peaks (expected m/z ~308 for CHBrNO) and bromine isotopic patterns .

- X-ray crystallography : Resolves spatial arrangement, as demonstrated for methyl 2-amino-5-bromobenzoate derivatives .

Intermediate Research Questions

Q. How can researchers address discrepancies in reported melting points or solubility data for this compound?

- Batch variability : Trace impurities (e.g., unreacted bromine precursors) lower melting points. Recrystallize from ethanol/water mixtures to standardize purity .

- Solubility conflicts : Use Hansen solubility parameters (HSPs) to identify optimal solvents. For example, DMSO enhances solubility for biological assays, while chloroform is ideal for NMR .

Q. What methods are effective for analyzing its stability under varying pH and temperature conditions?

- Accelerated stability studies : Incubate at 40°C/75% RH for 4 weeks and monitor degradation via HPLC. Amino groups may hydrolyze to carboxylic acids under acidic conditions .

- pH-dependent UV-Vis spectroscopy : Track absorbance shifts at 260–280 nm to detect de-esterification or bromine loss .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives for target-specific bioactivity?

- Docking simulations : Use AutoDock Vina to predict binding affinity to targets like HCV NS5B polymerase, leveraging structural analogs (e.g., methyl 2-amino-5-bromobenzoate’s inhibitory activity) .

- QSAR studies : Correlate substituent electronic effects (Hammett σ constants) with bioactivity, optimizing bromine’s electron-withdrawing impact .

Q. What experimental approaches resolve conflicting bioactivity data in enzyme inhibition assays?

- Dose-response normalization : Account for batch-to-batch potency variations by calibrating IC values against a reference inhibitor (e.g., ribavirin for viral polymerases) .

- Off-target profiling : Use kinome-wide screening to identify non-specific interactions, as brominated benzoates may bind ATP pockets in kinases .

Methodological Challenges

Q. How to mitigate competing side reactions during the synthesis of brominated benzoate derivatives?

- Temperature control : Maintain ≤0°C during bromine addition to suppress di-substitution .

- In situ quenching : Add NaSO immediately post-reaction to neutralize excess Br .

Q. What strategies improve the reproducibility of spectral data across laboratories?

- Internal standards : Add tetramethylsilane (TMS) for NMR or deuterated solvents for lock signals .

- Cross-lab validation : Share raw data (e.g., .dx files for XRD) via platforms like IUCr’s electronic archives to align analytical protocols .

Data Interpretation and Reporting

Q. How should researchers document synthetic pathways to ensure reproducibility?

- Step-by-step logs : Include exact equivalents (e.g., 1.2 eq. Br), reaction times, and failure cases (e.g., Boc deprotection under acidic conditions) .

- Open-access repositories : Deposit synthetic procedures in PubChem or Reaxys for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.